
Pyridine, 5-methyl-2-(trinitromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 5-methyl-2-(trinitromethyl)- is a derivative of pyridine, a nitrogen-containing heterocycle. This compound is characterized by the presence of a trinitromethyl group attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry. The addition of the trinitromethyl group enhances the energetic properties of the compound, making it of particular interest in the field of energetic materials .
Métodos De Preparación
The synthesis of Pyridine, 5-methyl-2-(trinitromethyl)- typically involves the reaction of nitrogen dioxide (N2O4) with pyridinecarboxaldoximes. This reaction leads to the formation of dinitromethylide hydrazinium salts, which are then converted into the desired trinitromethyl-substituted pyridine . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
Pyridine, 5-methyl-2-(trinitromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Pyridine, 5-methyl-2-(trinitromethyl)- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other energetic materials. In biology, it is studied for its potential use in drug development due to its unique structural properties. In the field of medicine, it is being explored for its potential as a therapeutic agent. Industrially, it is used in the production of high-energy materials and explosives .
Mecanismo De Acción
The mechanism of action of Pyridine, 5-methyl-2-(trinitromethyl)- involves its interaction with molecular targets and pathways within a system. The trinitromethyl group is known to enhance the compound’s reactivity, allowing it to participate in various chemical reactions. This reactivity is attributed to the electron-withdrawing nature of the trinitromethyl group, which makes the compound more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Pyridine, 5-methyl-2-(trinitromethyl)- can be compared with other similar compounds such as 2,6-bis(trinitromethyl)pyridine and 2-trinitromethylpyridine. These compounds also contain trinitromethyl groups, but their structural differences result in varying properties and applications.
Propiedades
Número CAS |
88795-99-7 |
|---|---|
Fórmula molecular |
C7H6N4O6 |
Peso molecular |
242.15 g/mol |
Nombre IUPAC |
5-methyl-2-(trinitromethyl)pyridine |
InChI |
InChI=1S/C7H6N4O6/c1-5-2-3-6(8-4-5)7(9(12)13,10(14)15)11(16)17/h2-4H,1H3 |
Clave InChI |
GBPKIJMSVAUQAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


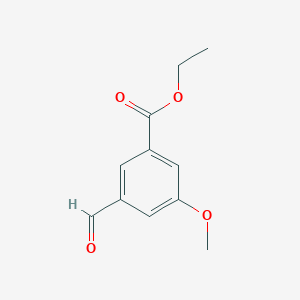
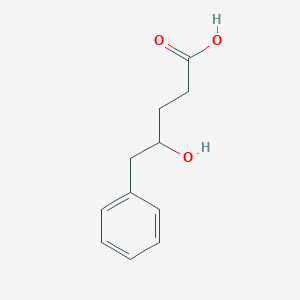
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
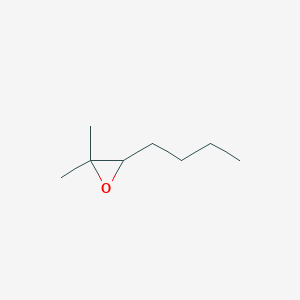
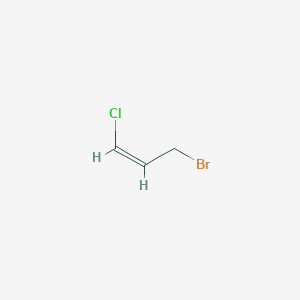
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
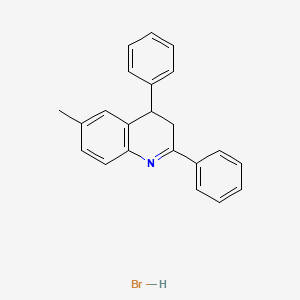
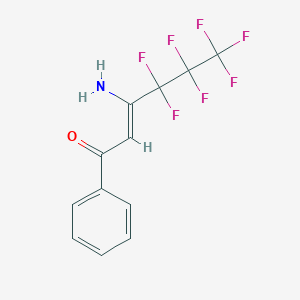
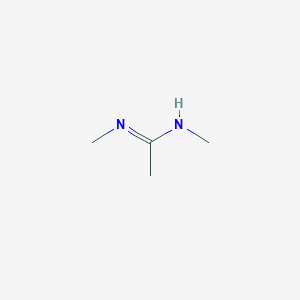
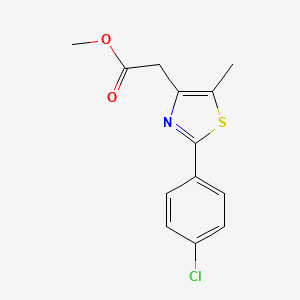
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)
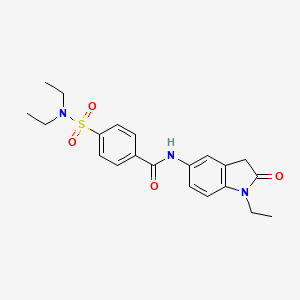

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)
